MFCD06625813

Description

Contextualization within Relevant Chemical Classes

Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds. hmdb.ca They are a significant class of N-heterocyclic compounds that have garnered considerable attention due to their diverse biological activities. nih.gov The fusion of the electron-rich pyrazole (B372694) ring with the electron-deficient pyrimidine (B1678525) ring creates a unique electronic environment that influences the molecule's interactions with biological targets.

Table 1: General Properties of Pyrazolo[1,5-a]pyrimidines

| Property | Description |

| Chemical Formula (core) | C₆H₅N₃ wikipedia.org |

| Molar Mass (core) | 119.127 g·mol⁻¹ wikipedia.org |

| Structure | Fused pyrazole and pyrimidine rings nih.gov |

| Nature | Aromatic, planar, rigid N-heterocyclic system nih.gov |

Historical Perspective on Related Chemical Structures

The synthesis and study of pyrazolo[1,5-a]pyrimidines have a long history, with various synthetic routes being developed and refined over the years. nih.gov A common and well-established method for synthesizing the pyrazolo[1,5-a]pyrimidine (B1248293) core involves the condensation reaction between 3-aminopyrazole (B16455) derivatives and various 1,3-bielectrophilic compounds, such as β-dicarbonyls and β-enaminones. nih.gov The versatility of this synthetic approach has allowed for the creation of large and diverse libraries of pyrazolo[1,5-a]pyrimidine derivatives for biological screening. nih.gov Over the years, advancements in synthetic methodologies, including microwave-assisted synthesis and multi-component reactions, have further expanded the accessibility and structural diversity of this class of compounds. rsc.org

Current Research Landscape and Gaps for MFCD06625813

The current research landscape for pyrazolo[1,5-a]pyrimidines is vibrant and focused primarily on their therapeutic potential. These compounds have been investigated for a wide range of pharmacological activities. A significant area of research is their application as kinase inhibitors in cancer therapy. rsc.orgekb.eg Several pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory activity against various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. rsc.org

Furthermore, this scaffold is the basis for a class of sedative and anxiolytic drugs, with some compounds developed to induce sleep and others as non-sedating anti-anxiety agents. wikipedia.org Research has also explored their potential as anti-Wolbachia agents for treating filariasis, as well as their activity against tuberculosis and malaria. acs.orgnih.gov

Table 2: Selected Research Applications of Pyrazolo[1,5-a]pyrimidines

| Research Area | Key Findings |

| Anticancer Agents | Derivatives show promise as inhibitors of protein kinases like EGFR, B-Raf, and MEK. rsc.org Some compounds have demonstrated anti-proliferative efficacy and the ability to block CDK kinase activity. ekb.eg |

| Neurological Drugs | The core structure is found in hypnotic drugs like Zaleplon and anxiolytic agents like Ocinaplon. wikipedia.org |

| Anti-infective Agents | Investigated as anti-Wolbachia agents for filariasis treatment. acs.orgnih.gov |

| Pesticides | Used in the development of organothiophosphate insecticides and fungicides. wikipedia.org |

Despite the extensive research on the pyrazolo[1,5-a]pyrimidine class, a significant gap exists in the specific investigation of MFCD06625813. There is a lack of published studies detailing its synthesis, characterization, and biological evaluation. Future research should focus on elucidating the specific properties of MFCD06625813 to determine if it possesses unique activities that differentiate it from other compounds in its class. Such studies would contribute to a more comprehensive understanding of the structure-activity relationships within the pyrazolo[1,5-a]pyrimidine family and could uncover novel therapeutic leads.

Structure

3D Structure

Properties

IUPAC Name |

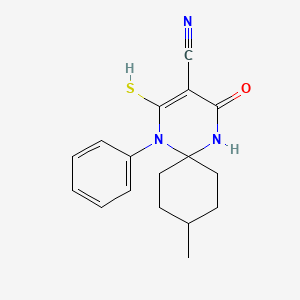

9-methyl-2-oxo-5-phenyl-4-sulfanyl-1,5-diazaspiro[5.5]undec-3-ene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3OS/c1-12-7-9-17(10-8-12)19-15(21)14(11-18)16(22)20(17)13-5-3-2-4-6-13/h2-6,12,22H,7-10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNHRAQLKCUEJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC1)NC(=O)C(=C(N2C3=CC=CC=C3)S)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Mfcd06625813 and Its Analogues

Retrosynthetic Analysis of the 3-[(2,6-Dichlorophenyl)methylthio]-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-4-amine Scaffold

A retrosynthetic analysis of the target molecule, 3-[(2,6-Dichlorophenyl)methylthio]-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-4-amine, deconstructs the compound into more readily available starting materials. The primary disconnections are centered around the formation of the 1,2,4-triazole (B32235) ring and the installation of its substituents.

The key bond cleavages are:

C-S Bond Disconnection: The thioether linkage can be retrospectively cleaved to reveal the 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol and 2,6-dichlorobenzyl halide. This disconnection is a standard and reliable method for forming thioethers. mdpi.com

Triazole Ring Disconnection: The 1,2,4-triazole ring itself can be disconnected through several established routes. A common approach involves the cyclization of a thiosemicarbazide (B42300) derivative. dergipark.org.tr This intermediate, in turn, can be synthesized from a corresponding acyl hydrazide and an isothiocyanate.

N-N and C-N Bond Disconnections: An alternative strategy for the triazole ring formation is the Einhorn-Brunner reaction, which involves the condensation of a hydrazine (B178648) or its derivative with a diacylamine. scispace.com Another method, the Pellizzari reaction, utilizes the reaction of an amide with an acyl hydrazide. scispace.com

These disconnections lead to simpler, commercially available or easily synthesized precursors such as 3-ethoxybenzoic acid, hydrazine, and 2,6-dichlorobenzyl bromide.

Development of Novel Synthetic Routes to MFCD06625813

The synthesis of polysubstituted 1,2,4-triazoles like MFCD06625813 has been the subject of extensive research, leading to the development of various multi-step and stereoselective approaches.

Multi-step Reaction Sequences for MFCD06625813 Synthesis

A plausible multi-step synthesis for MFCD06625813, based on established methodologies for its analogues, can be outlined as follows:

Formation of the Acyl Hydrazide: 3-ethoxybenzoic acid is reacted with hydrazine hydrate, often in an alcoholic solvent, to form 3-ethoxybenzohydrazide. scipublications.com

Synthesis of the Thiosemicarbazide Intermediate: The 3-ethoxybenzohydrazide is then treated with a source of thiocarbonyl, such as thiophosgene (B130339) or by reaction with carbon disulfide in the presence of a base, followed by the addition of hydrazine to form the key thiocarbohydrazide (B147625) intermediate.

Cyclization to the Triazole Thiol: The thiocarbohydrazide undergoes cyclization, typically under basic conditions, to form 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol. dergipark.org.tr

Thioether Formation: The final step involves the S-alkylation of the triazole-thiol with 2,6-dichlorobenzyl halide in the presence of a base to yield the target compound, MFCD06625813. mdpi.com

An alternative approach involves the initial formation of a 1,3,4-oxadiazole, which is then converted to the corresponding 1,2,4-triazole. nih.gov

Stereoselective and Regioselective Approaches to MFCD06625813

While MFCD06625813 itself is not chiral, the principles of stereoselective and regioselective synthesis are crucial when considering the synthesis of its more complex analogues.

Regioselectivity: The synthesis of 3,4,5-trisubstituted 1,2,4-triazoles often yields a mixture of regioisomers. The choice of reaction conditions and the nature of the substituents can significantly influence the regiochemical outcome. For instance, in the synthesis of 1,3-disubstituted acs.orgrsc.orgmdpi.comtriazoles from 1,3-disubstituted thioureas, the ring closure preferentially occurs on the nitrogen atom bearing the more electron-donating substituent. nih.gov The use of specific catalysts, such as copper-based systems, can also control the regioselectivity of N-alkylation in triazoles. acs.org

Stereoselectivity: In cases where chiral centers are present in the substituents of analogous compounds, stereoselective synthesis becomes critical. For example, the synthesis of new 4-aryl-5-indolyl-1,2,4-triazole S- and N-β-galactosides has been achieved with high stereoselectivity. jyu.fi

Optimization of Reaction Conditions for MFCD06625813 Production

The efficiency and yield of the synthesis of MFCD06625813 and its analogues are highly dependent on the optimization of reaction conditions, including the choice of catalysts, solvents, and other reaction parameters.

Catalyst Development and Screening for MFCD06625813 Synthesis

A variety of catalysts have been developed to improve the synthesis of 1,2,4-triazoles.

Metal-Based Catalysts: Copper catalysts are widely used for the synthesis of 1,2,4-triazole derivatives. scipublications.com For instance, copper(II) has been shown to catalyze the construction of 4,5-disubstituted 1,2,4-triazoles. organic-chemistry.org Palladium complexes, particularly those with N-heterocyclic carbene ligands, are highly effective for Buchwald-Hartwig amination reactions to form N-arylamino-1,2,3-triazoles. mdpi.comnih.gov

Metal-Free Catalysts: Metal-free catalytic systems have also been developed. Tetrabutylammonium iodide (TBAI) has been used as a catalyst for the direct amination of ethers with triazoles. rsc.org Iodine-mediated oxidative C-N and N-S bond formations provide an environmentally benign route to 3-amino-1,2,4-triazoles. organic-chemistry.org

Acid/Base Catalysis: The cyclization step to form the triazole ring is often catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide. dergipark.org.tr Acid catalysts, like phosphoryl chloride, have also been employed in certain synthetic routes. researchgate.net

| Catalyst | Reaction Type | Efficacy | Reference |

| Copper (Cu₂S) | N-Alkylation | High regioselectivity and reusability | acs.org |

| Palladium ([(THP-Dipp)Pd(cinn)Cl]) | Buchwald-Hartwig Amination | High yields for N-arylamino-1,2,3-triazoles | mdpi.comnih.gov |

| Tetrabutylammonium iodide (TBAI) | Direct Amination | Moderate to good yields, metal-free | rsc.org |

| Iodine (I₂) | Oxidative Cyclization | Environmentally benign, good functional group tolerance | organic-chemistry.org |

| Sodium Hydroxide (NaOH) | Cyclization | Effective for forming the triazole ring from thiosemicarbazides | dergipark.org.tr |

Solvent Effects and Reaction Parameter Optimization

The choice of solvent and other reaction parameters such as temperature and reaction time can significantly impact the outcome of the synthesis.

Solvent Effects: The polarity of the solvent can influence the stability of tautomers and the rate of reaction. researchgate.net For instance, in the synthesis of bis(1,2,3-triazolyl)alkanes, the reaction can be carried out in a superbasic medium like potassium hydroxide in DMSO or under solvent-free conditions. mdpi.com The use of greener solvents like ethanol (B145695) or even water is gaining prominence to reduce environmental impact. dergipark.org.tr A study on 4-phenyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazol-3-thion showed that polar solvents like DMSO can alter the electronic properties of the molecule compared to non-polar solvents like CCl₄. researchgate.net

Reaction Parameters: Temperature and reaction time are critical parameters to control. Microwave-assisted synthesis has emerged as a powerful technique to accelerate the synthesis of 1,2,4-triazoles, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. rsc.org For example, the synthesis of certain triazole derivatives that would take hours under conventional heating can be completed in minutes using microwave irradiation. rsc.org

| Parameter | Effect on Synthesis | Example | Reference |

| Solvent Polarity | Influences tautomer stability and reaction rates. | DMSO as a polar solvent can alter electronic properties of triazole derivatives. | researchgate.net |

| Solvent-Free Conditions | Can provide an alternative and sometimes more efficient reaction environment. | Synthesis of bis(1,2,3-triazolyl)alkanes. | mdpi.com |

| Temperature | Controls reaction rate and can influence product distribution. | Higher temperatures can promote cyclization reactions. | scipublications.com |

| Microwave Irradiation | Drastically reduces reaction times and can improve yields. | Synthesis of various triazole derivatives in minutes versus hours. | rsc.org |

Green Chemistry Principles in MFCD06625813 Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds like 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol is a significant area of research, aimed at reducing the environmental impact of chemical manufacturing. thieme-connect.dersc.org These principles focus on increasing reaction efficiency, minimizing waste, and using less hazardous substances. rsc.org

Several green synthetic methodologies are applicable to the synthesis of 1,2,4-triazole scaffolds. These include the use of alternative energy sources like microwave and ultrasound irradiation, which can significantly reduce reaction times and improve yields compared to conventional heating methods. rsc.orgnih.govorientjchem.orgmdpi.com For instance, microwave-assisted synthesis has been shown to produce triazole derivatives in minutes with high yields, highlighting enhanced energy efficiency. rsc.orgnih.gov Similarly, ultrasound-assisted synthesis offers a facile, eco-friendly approach, often leading to improved reaction rates. orientjchem.orgmdpi.com

The choice of solvent is another critical aspect of green chemistry. Efforts are directed towards replacing hazardous organic solvents with greener alternatives such as water, glycerol, or deep eutectic solvents. thieme-connect.deconsensus.app Water, in particular, is an advantageous medium for certain reactions, such as the visible-light-mediated synthesis of fused triazole systems like thiazolo[3,2-b] thieme-connect.dersc.orgfarmaciajournal.comtriazoles. rsc.org Solvent-free conditions, where reactants are ground together, represent another effective strategy to minimize solvent waste. mdpi.com

The development of efficient and recyclable catalysts is also a cornerstone of green triazole synthesis. thieme-connect.de Researchers have explored affordable and environmentally benign catalysts, such as zinc acetate (B1210297) in water, for cycloaddition reactions. thieme-connect.de Catalyst-free reactions, powered by sustainable energy sources like visible light, further exemplify the push towards greener synthetic protocols. rsc.org The overarching goal is to enhance atom economy, ensuring that a maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste generation. rsc.org

Table 1: Overview of Green Chemistry Approaches in Triazole Synthesis

| Green Chemistry Principle | Synthetic Method | Advantages |

|---|---|---|

| Energy Efficiency | Microwave-Assisted Synthesis | Reduced reaction times (minutes vs. hours), increased yields, enhanced energy efficiency. rsc.orgnih.gov |

| Ultrasound-Assisted Synthesis | Accelerated reaction rates, improved yields, can be performed at ambient temperature. orientjchem.orgmdpi.com | |

| Safer Solvents & Auxiliaries | Use of Water as Solvent | Environmentally benign, low cost, can accelerate certain reactions and enhance selectivity. rsc.orgconsensus.app |

| Solvent-Free Reactions | Eliminates solvent waste, reduces purification steps. mdpi.com | |

| Use of Glycerol/Deep Eutectic Solvents | Biodegradable, non-toxic, and recyclable solvent systems. consensus.app | |

| Catalysis | Use of Eco-Friendly Catalysts (e.g., Zn(OAc)₂) | Reduces reliance on toxic or precious metal catalysts. thieme-connect.de |

| Catalyst-Free Synthesis | Simplifies purification, avoids catalyst toxicity and cost. rsc.org |

Synthesis of Structurally Related Thioether Derivatives and Analogues of MFCD06625813

The thiol group in 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol is a key functional handle for the synthesis of various derivatives, most notably thioethers. The primary method for synthesizing these thioether derivatives is through the S-alkylation of the triazole-thiol. researchgate.netmdpi.comnuph.edu.ua This reaction involves the deprotonation of the thiol group with a base to form a highly nucleophilic thiolate anion, which then reacts with an alkylating agent, such as an alkyl or phenacyl halide, to form the C-S bond. mdpi.com

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or ethanol, with bases such as sodium hydroxide, potassium hydroxide, or cesium carbonate. farmaciajournal.commdpi.com For example, the reaction of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols with substituted phenacyl bromides in the presence of a base readily yields the corresponding 1-phenyl-2-(triazol-3-ylthio)ethan-1-one derivatives. mdpi.com These ketone intermediates can be further reduced using reagents like sodium borohydride (B1222165) to produce secondary alcohols.

A significant class of analogues derived from 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols are fused heterocyclic systems, particularly thiazolo[3,2-b] thieme-connect.dersc.orgfarmaciajournal.comtriazoles. farmaciajournal.comresearchgate.netfarmaciajournal.com These are typically synthesized by the condensation reaction between the triazole-thiol and an α-halocarbonyl compound, such as an α-bromo ketone or α-chloroacetic acid. farmaciajournal.commdpi.com The reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization. This cyclization can be performed as a one-step process at reflux in the presence of an acid catalyst or as a two-step process where the intermediate thioether is first isolated under alkaline conditions at room temperature and then cyclized. farmaciajournal.com

The amino group on the triazole ring also offers a site for modification, such as the formation of Schiff bases through condensation with various aldehydes. researchgate.netdergipark.org.tr These Schiff bases can then be used as precursors for further derivatization or cyclization reactions. dergipark.org.tr

Table 2: Synthesis of Thioether Derivatives of 4-Amino-5-Aryl-4H-1,2,4-triazole-3-thiols

| Triazole Reactant | Alkylating Agent | Base/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol | 2-Bromo-1-phenylethanone | Cs₂CO₃/DMF | 2-((4-Amino-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one | 61 | |

| 4-Amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol | 1-Bromohexane | KOH/DMF | 5-(Hexylthio)-3-(2-bromophenyl)-4H-1,2,4-triazol-4-amine | 52-88 | |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Methyl bromoacetate | - | 4-Amino-5-phenyl-3-carbomethoxymethylthio-1,2,4-triazole | - | researchgate.net |

| 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | Benzaldehyde | - | 4-(Benzylideneamino)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | 59 | mdpi.com |

| 4-Allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Ethyl chloroacetate | KOH/Ethanol | Ethyl 2-((4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate | 85 | nih.gov |

Advanced Structural Elucidation and Spectroscopic Analysis of Mfcd06625813

Comprehensive Spectroscopic Characterization of MFCD06625813

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for MFCD06625813

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. researchgate.netacs.org For a molecule with the complexity of MFCD06625813, a suite of advanced NMR experiments would be required.

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by establishing through-bond connectivities between different nuclei. nih.govthieme-connect.com

Correlation Spectroscopy (COSY): This homonuclear correlation experiment would be used to identify proton-proton (¹H-¹H) coupling networks within the molecule. thieme-connect.com For MFCD06625813, COSY spectra would be expected to reveal the connectivity within the piperidine (B6355638) ring of the spiro system and any coupling between protons on the phenyl group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov It is crucial for assigning the carbon signals based on their attached protons. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This long-range heteronuclear correlation experiment reveals couplings between protons and carbons that are two or three bonds apart. nih.gov This is arguably the most critical 2D NMR experiment for piecing together the entire carbon skeleton of MFCD06625813, connecting the spirocyclic core, the phenyl ring, the methyl group, and the nitrile function.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for MFCD06625813

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Predicted HMBC Correlations (¹H → ¹³C) |

| Phenyl-H | 7.2 - 7.6 | 125 - 140 | Phenyl-H → Phenyl-C, Phenyl-H → C1 |

| Piperidine-H (axial/equatorial) | 1.5 - 3.5 | 30 - 50 | Piperidine-H → adjacent Piperidine-C, Piperidine-H → C5, C6 |

| Methyl-H (on N9) | 2.2 - 2.5 | 30 - 40 | Methyl-H → C8, C10 |

| C=O (C4) | - | ~170 | - |

| C=C (C2, C3) | - | 110 - 150 | - |

| Spiro-C (C5) | - | 60 - 80 | - |

| Nitrile-C | - | ~117 | - |

| S-H | Variable | - | - |

Note: The data in this table is predictive and based on general chemical shift ranges for similar functional groups. Actual experimental values may vary.

As a crystalline solid, MFCD06625813 may exhibit polymorphism, where different crystal packing arrangements can influence its physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique to study these polymorphs. acs.orgpreprints.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and conformation within the crystal lattice. researchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra, where distinct peaks for each carbon in the asymmetric unit would be observed. preprints.org Differences in chemical shifts between polymorphs can reveal subtle changes in molecular conformation and intermolecular interactions. whiterose.ac.uk

High-Resolution Mass Spectrometry (HRMS) for MFCD06625813

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which allows for the determination of the elemental composition of the parent ion and its fragments, thus confirming the molecular formula. researchgate.net

The study of fragmentation patterns in mass spectrometry provides valuable structural information by revealing the weakest bonds and stable resulting fragments. libretexts.orgchemguide.co.uk For MFCD06625813, characteristic fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID) could be predicted.

Table 2: Predicted Key Fragment Ions for MFCD06625813 in Mass Spectrometry

| m/z (Predicted) | Proposed Fragment Structure/Loss |

| [M]+• | Molecular ion of C₁₈H₁₉N₃OS |

| [M - CH₃]⁺ | Loss of the methyl group from the piperidine nitrogen |

| [M - C₆H₅]⁺ | Loss of the phenyl group |

| [M - CN]⁺ | Loss of the nitrile group |

| Various fragments | Cleavage of the spirocyclic rings, such as retro-Diels-Alder type reactions or cleavage of the piperidine ring. aip.org |

Note: This table represents plausible fragmentation pathways. The actual observed fragments and their relative intensities would depend on the ionization technique and energy.

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled tube under the influence of an electric field. nih.govresearchgate.net This technique can separate isomers and conformers that are indistinguishable by mass spectrometry alone. rsc.org For a spirocyclic compound like MFCD06625813, IMS-MS could potentially separate different conformers of the molecule, providing insights into its three-dimensional structure in the gas phase. The collision cross-section (CCS), a value derived from the ion's drift time, is a characteristic physical property that can be compared with theoretical models to support a proposed structure. nih.gov The application of IMS-MS is particularly valuable for complex heterocyclic systems. acs.orgresearchgate.net

Vibrational Spectroscopy (IR, Raman) of MFCD06625813

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides profound insights into the functional groups and molecular vibrations of a compound. While specific experimental IR and Raman spectra for 3-Methyl-1H-pyrazolo[3,4-b]pyridine are not widely available in the public domain, analysis of its derivatives allows for the elucidation of characteristic spectral features.

Elucidation of Functional Groups and Molecular Vibrations

The vibrational spectrum of the 3-Methyl-1H-pyrazolo[3,4-b]pyridine core is characterized by contributions from the fused pyrazole (B372694) and pyridine (B92270) rings, as well as the methyl substituent. Theoretical and experimental studies on related structures provide a basis for assigning these vibrations. mdpi.comlongdom.orgrsc.orgdoaj.orgresearchgate.netscifiniti.comnanoient.org

For various substituted pyrazolo[3,4-b]pyridines, characteristic IR absorption bands are consistently observed. derpharmachemica.commdpi.comscielo.brresearchgate.netarkat-usa.org These include N-H stretching vibrations, C-H stretching from both aromatic and aliphatic groups, and C=N stretching vibrations within the heterocyclic rings.

A general representation of expected vibrational modes is provided in the table below, based on data from analogous compounds.

| Functional Group/Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

| N-H Stretch | 3435 - 3193 | scielo.brsemanticscholar.org |

| C-H Stretch (Aromatic) | 3089 - 3035 | derpharmachemica.comresearchgate.net |

| C-H Stretch (Aliphatic) | 2988 - 2849 | derpharmachemica.comresearchgate.net |

| C=O Stretch (if applicable) | 1692 - 1667 | derpharmachemica.commdpi.comresearchgate.net |

| C=N Stretch | 1637 - 1578 | derpharmachemica.comresearchgate.net |

| P=O Stretch (if applicable) | 1269 - 1188 | scielo.brsemanticscholar.org |

| P-O Stretch (if applicable) | 1004 - 972 | scielo.br |

This table is illustrative and compiled from data on various derivatives of 3-Methyl-1H-pyrazolo[3,4-b]pyridine.

Spectroscopic Signatures of MFCD06625813 Interactions

Spectroscopic signatures can shift based on intermolecular interactions, such as hydrogen bonding. In derivatives of 3-Methyl-1H-pyrazolo[3,4-b]pyridine, the presence of N-H and other polar functional groups can lead to such interactions, which are observable in their IR spectra. For instance, the broadness and position of the N-H stretching band can indicate its involvement in hydrogen bonding. While specific data for MFCD06625813 is not available, studies on related compounds with amino and carbonyl groups show distinct IR bands corresponding to these functionalities, which would be sensitive to their molecular environment. derpharmachemica.commdpi.comresearchgate.net

X-ray Crystallography for MFCD06625813 Single Crystals

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although a single-crystal X-ray structure for the parent compound 3-Methyl-1H-pyrazolo[3,4-b]pyridine (MFCD06625813) is not readily found in published literature, numerous crystal structures of its derivatives have been reported. These provide valuable insights into the geometry and intermolecular interactions of the pyrazolo[3,4-b]pyridine scaffold. iucr.orgresearchgate.netbiorxiv.orgacs.orgiucr.org

Determination of Absolute Stereochemistry of MFCD06625813

The parent molecule, 3-Methyl-1H-pyrazolo[3,4-b]pyridine, is achiral and therefore does not have enantiomers. Consequently, the determination of absolute stereochemistry is not applicable to this specific compound.

However, the introduction of chiral centers or the presence of atropisomerism (axial chirality) in derivatives of this scaffold can lead to chiral molecules. For instance, conformationally chiral derivatives have been reported where none of the aryl groups are coplanar with the pyrazolo[3,4-b]pyridine core. nih.gov In such cases, X-ray crystallography of a single crystal of an enantiomerically pure sample can be used to determine its absolute configuration. The synthesis of chiral pyrazolo[3,4-b]pyridines has been achieved, and their structures have been confirmed by X-ray crystallography. nsu.ruresearchgate.netmathnet.ru

Analysis of Intermolecular Interactions in MFCD06625813 Crystal Lattice

The analysis of the crystal packing of 3-Methyl-1H-pyrazolo[3,4-b]pyridine derivatives reveals various non-covalent interactions that stabilize the crystal lattice. These interactions include:

Hydrogen Bonding: In derivatives containing suitable functional groups (e.g., amino, carboxyl), N-H···N and O-H···N hydrogen bonds are common. For example, in the crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, inversion dimers are formed through pairs of N-H···N hydrogen bonds. iucr.orgresearchgate.net

π-π Stacking: The aromatic nature of the pyrazolo[3,4-b]pyridine system facilitates π-π stacking interactions between adjacent molecules. The centroid-centroid distances for these interactions are typically in the range of 3.5 to 3.8 Å. iucr.orgresearchgate.net

C-H···π Interactions: These weaker hydrogen bonds, where a C-H bond acts as a donor and a π-system as an acceptor, are also observed in the crystal packing of some derivatives. evitachem.com

Halogen Bonding: In halogenated derivatives, halogen bonds can play a role in the supramolecular assembly.

A summary of intermolecular interactions observed in some derivatives is presented below.

| Derivative | Intermolecular Interaction(s) | Source |

| 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | N-H···N hydrogen bonds, π-π stacking | iucr.orgresearchgate.net |

| (E)-N-{[6-chloro-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylene}benzene-1,2-diamine | N-H···N and C-H···N hydrogen bonds | nih.gov |

| 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | N-H...N, C-H...N, and C-H...π(arene) hydrogen bonds | evitachem.com |

Chiroptical Spectroscopy for MFCD06625813 Enantiomers

As previously stated, 3-Methyl-1H-pyrazolo[3,4-b]pyridine (MFCD06625813) is an achiral molecule. Therefore, it does not exhibit chiroptical properties such as optical rotation or circular dichroism, and it does not have enantiomers.

However, the field of chiroptical spectroscopy is highly relevant to the broader class of pyrazolo[3,4-b]pyridine derivatives. The synthesis of enantiomerically pure or enriched chiral pyrazolo[3,4-b]pyridines has been an area of active research. nsu.ruresearchgate.netmathnet.ruchemrxiv.org These chiral derivatives can arise from the incorporation of a chiral substituent, the creation of a stereocenter within the heterocyclic framework, or through atropisomerism, where restricted rotation around a single bond leads to stable, separable enantiomers. acs.org

The chiroptical properties of such chiral derivatives can be studied using techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). These methods provide information about the absolute configuration and conformational preferences of the molecules in solution. beilstein-journals.org For instance, the synthesis and chiroptical properties of N-(thieno[2,3-b]pyridine-5-carbonyl)-L-α-amino esters, which share structural similarities, have been investigated. ju.edu.jo While no specific chiroptical data for enantiomers of MFCD06625813 exist due to its achiral nature, the study of chiral analogs is a significant aspect of the stereochemistry of this class of compounds.

Electronic Circular Dichroism (ECD) of MFCD06625813

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. voaconference.combohrium.com This technique is particularly sensitive to the spatial arrangement of chromophores, which are the parts of a molecule that absorb ultraviolet (UV) or visible light. In MFCD06625813, the key chromophores expected to contribute to the ECD spectrum are the phenyl group, the α,β-unsaturated nitrile system within the dihydropyrimidine (B8664642) ring, and the thioamide moiety. The spatial relationship between these groups, dictated by the spirocyclic core, is expected to generate a unique ECD fingerprint.

Detailed Research Findings:

The ECD spectrum of a chiral molecule is the result of the electronic transitions within its chromophores. For MFCD06625813, several transitions are anticipated to give rise to distinct Cotton effects (CEs), which are characteristic positive or negative bands in an ECD spectrum. The phenyl group typically exhibits weak, structured bands (the ¹Lₐ and ¹Lₐ transitions) in the 250-270 nm region and a more intense band (the ¹Bₐ transition) below 220 nm. The α,β-unsaturated nitrile chromophore is expected to have a π → π* transition at a wavelength that could overlap with the phenyl absorptions, and a weaker n → π* transition at a longer wavelength. The thioamide group also possesses characteristic n → π* and π → π* transitions.

The signs and magnitudes of the observed Cotton effects are exquisitely sensitive to the molecule's absolute configuration. ull.es For instance, the coupling between the electric transition dipole moments of the phenyl and the unsaturated nitrile chromophores can lead to a bisignate Cotton effect, known as an exciton (B1674681) couplet. The sign of this couplet can be directly correlated to the dihedral angle between the two chromophores, thus providing a powerful tool for assigning the absolute configuration of the spirocenter. nih.gov Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are invaluable for predicting the ECD spectra of different stereoisomers and comparing them with experimental data to determine the correct absolute configuration. nih.govresearchgate.net

Interactive Data Table: Predicted Electronic Circular Dichroism Data for a Stereoisomer of MFCD06625813

| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) | Transition Assignment |

| 295 | +2.5 | n → π* (Thioamide) |

| 268 | -5.8 | ¹Lₐ (Phenyl) / π → π* (Unsaturated Nitrile) |

| 240 | +12.3 | ¹Lₐ (Phenyl) / π → π* (Unsaturated Nitrile) |

| 215 | -20.7 | ¹Bₐ (Phenyl) / π → π* (Thioamide) |

Note: This data is illustrative and represents a plausible ECD spectrum for one enantiomer of MFCD06625813. The signs of the Cotton effects would be opposite for the other enantiomer.

Vibrational Circular Dichroism (VCD) of MFCD06625813

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. acs.orggrafiati.com VCD spectroscopy provides information about the stereochemistry of a molecule by probing its vibrational transitions. Since every part of the molecule contributes to its vibrational modes, VCD can provide a holistic and highly detailed stereochemical fingerprint. This technique is particularly powerful for determining the absolute configuration of complex molecules, including those with multiple chiral centers or flexible conformations. nih.govacs.org

Detailed Research Findings:

The VCD spectrum of MFCD06625813 is expected to be rich in information, with characteristic bands arising from the various functional groups. The C-H stretching vibrations of the methyl group and the piperidine ring, the C=O and C=S stretching modes, and the C≡N stretching of the nitrile group are all expected to give rise to VCD signals. The intensity and sign of these signals are determined by the coupling of electric and magnetic transition dipole moments for each vibrational mode, which in turn depends on the three-dimensional structure of the molecule.

For instance, the C=O stretching vibration of the amide and the C=S stretching of the thioamide are expected to be strong absorbers in the infrared spectrum and are likely to produce significant VCD signals. The sign of these VCD bands can often be related to the local chirality around these functional groups. Furthermore, the spirocyclic nature of the molecule will induce chirality throughout the entire structure, leading to VCD signals for vibrations that might be silent in simpler, achiral analogues. As with ECD, computational modeling is a crucial tool for interpreting VCD spectra. By calculating the theoretical VCD spectra for all possible stereoisomers and comparing them to the experimental spectrum, an unambiguous assignment of the absolute configuration can often be achieved. researchgate.netresearchgate.net

Interactive Data Table: Predicted Vibrational Circular Dichroism Data for a Stereoisomer of MFCD06625813

| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) | Vibrational Assignment |

| 2950 | +1.5 | C-H stretch (Methyl) |

| 2225 | -0.8 | C≡N stretch (Nitrile) |

| 1680 | +3.2 | C=O stretch (Amide) |

| 1250 | -2.5 | C=S stretch (Thioamide) |

| 1100 | +1.9 | C-N stretch (Diazaspiro ring) |

Note: This data is illustrative and represents plausible VCD signals for one enantiomer of MFCD06625813. The signs of the signals would be opposite for the other enantiomer.

Theoretical and Computational Investigations of Mfcd06625813

Quantum Chemical Calculations for MFCD06625813

Quantum chemical calculations are a fundamental tool for understanding molecules at the electronic level chemicalbook.com. Methods like Density Functional Theory (DFT) or other ab initio approaches would be used to model the behavior of MFCD06625813 rushim.ruacs.org.

Electronic Structure Analysis of MFCD06625813

This analysis would involve investigating the distribution of electrons within the molecule to understand its reactivity and properties acs.orgnih.gov. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability mdpi.com. A table of these calculated energy values would typically be presented.

Conformer Analysis and Energy Landscapes of MFCD06625813

Molecules can exist in different spatial arrangements called conformations. Conformer analysis would identify the most stable three-dimensional structures of MFCD06625813 by calculating the potential energy of various conformers whiterose.ac.uk. The results would be presented as a potential energy surface, illustrating the energy barriers between different conformations and identifying the global minimum energy structure.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) for MFCD06625813

Quantum chemistry is used to predict spectroscopic data, which aids in the structural elucidation of newly synthesized compounds nih.gov. Calculations would provide predicted values for:

NMR: Chemical shifts (δ) for ¹H and ¹³C atoms.

IR: Vibrational frequencies (cm⁻¹) corresponding to specific bond stretches and bends.

UV-Vis: Electronic transition wavelengths (λmax) that determine the color and electronic behavior of the compound. These predicted values are often compiled into data tables and compared with experimental data where available.

Molecular Dynamics Simulations of MFCD06625813

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes. These simulations solve Newton's equations of motion for a system of interacting particles.

Conformational Dynamics of MFCD06625813 in Solution

This subsection would describe how the conformation of MFCD06625813 changes over time when dissolved in a solvent, such as water. MD simulations can reveal the flexibility of the molecule, dominant conformational states in solution, and the timescale of transitions between them researchgate.net.

Interaction Dynamics of MFCD06625813 with Biological Systems

If MFCD06625813 were being investigated as a potential drug, MD simulations would be used to model its interaction with a biological target, such as a protein or enzyme. This analysis would identify key binding interactions (e.g., hydrogen bonds, hydrophobic interactions), calculate the binding affinity, and reveal how the compound might alter the protein's function.

Docking and Molecular Modeling Studies of MFCD06625813 Interactions

Computational methods, including molecular docking and modeling, are pivotal in modern drug discovery for predicting the interaction of small molecules like MFCD06625813 with biological targets. These techniques provide insights into the binding affinity and mode of action, guiding the design of more potent and selective analogues. While specific docking studies on MFCD06625813 are not extensively documented in publicly available literature, research on analogous diazaspiro[5.5]undecane scaffolds offers valuable understanding of their potential biological interactions.

Ligand-Receptor Binding Site Prediction for MFCD06625813

Ligand-receptor binding site prediction is a crucial step in understanding the pharmacological potential of a compound. For the diazaspiro[5.5]undecane core structure, which is central to MFCD06625813, molecular docking studies have been performed on various derivatives to identify their potential protein targets and binding modes. These studies highlight the versatility of the diazaspiro scaffold in interacting with a range of receptors.

For instance, a series of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives were investigated for their inhibitory activity against the dengue virus (DENV). rsc.org Docking calculations identified the NS5-methyltransferase as the most probable target for these compounds. rsc.org Molecular dynamics simulations further supported these findings, with the most potent compound, SPO-6, exhibiting a favorable binding energy. rsc.org

In another study, derivatives of 3,9-diazaspiro[5.5]undecane were identified as antagonists of the γ-aminobutyric acid type A (GABA-A) receptor. soton.ac.uk Computational docking studies were employed to elucidate the binding mode of these compounds within the orthosteric binding site at the β/α interface of the GABA-A receptor. soton.ac.uk These analyses revealed key structural requirements for high-affinity binding, such as the presence of a phenyl ring and a tertiary amide at the spirocyclic moiety. soton.ac.uk

Furthermore, 3,9-diazaspiro[5.5]undecane derivatives have been explored as ligands for the dopamine (B1211576) D3 receptor (D3R), a target for neurological and psychiatric disorders. nih.gov Computational ligand docking studies were performed to understand the binding mode of these compounds within the D3R crystal structure. nih.gov

These examples demonstrate that the diazaspiro[5.5]undecane scaffold can be effectively accommodated in the binding sites of various receptors. The specific interactions would be dictated by the nature and substitution pattern of the functional groups attached to the core structure of MFCD06625813.

Table 1: Predicted Binding Interactions for Analogues of MFCD06625813

| Compound Class | Predicted Target | Key Interactions/Findings |

| 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives | Dengue Virus NS5-methyltransferase | SPO-6 showed the most favorable binding energy of −27.2 ± 3.9 kcal mol−1. rsc.org |

| 3,9-diazaspiro[5.5]undecane derivatives | GABA-A Receptor | A phenyl ring and a tertiary amide on the spirocyclic core were found to be important for binding affinity. soton.ac.uk |

| 3,9-diazaspiro[5.5]undecane derivatives | Dopamine D3 Receptor | Docking studies were used to elucidate the binding mode within the receptor's crystal structure. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) for MFCD06625813 Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgnih.govjocpr.com These models are instrumental in predicting the activity of new compounds and in understanding the structural features that govern their potency.

While a specific QSAR model for MFCD06625813 has not been reported, structure-activity relationship (SAR) studies on analogous diazaspiro[5.5]undecane derivatives provide qualitative insights that form the foundation for future QSAR analyses. SAR studies investigate how modifications to a molecule's structure affect its biological activity, thereby identifying key pharmacophoric features.

For example, in the study of 3,9-diazaspiro[5.5]undecane-based GABA-A receptor antagonists, several key SAR observations were made. soton.ac.uk The introduction of a phenyl ring led to a significant increase in binding affinity, highlighting the importance of this group for interacting with the receptor. soton.ac.uk Conversely, replacing the tertiary amide on the spirocyclic moiety with an amine resulted in a substantial loss of affinity, indicating that the amide group is a critical pharmacophoric element. soton.ac.uk

In the context of dopamine D3 receptor ligands, fragmentation strategies on a potent 3,9-diazaspiro[5.5]undecane derivative revealed the significance of the orthosteric fragment's affinity. nih.gov It was found that implementing a weakly potent orthosteric fragment could minimize off-target interactions at other aminergic G-protein-coupled receptors. nih.gov

These qualitative SAR findings can be translated into a quantitative model through QSAR analysis. This would involve calculating a range of molecular descriptors for a series of MFCD06625813 analogues and correlating them with their measured biological activities using statistical methods like multiple linear regression or machine learning algorithms. mdpi.comnih.gov The resulting QSAR model could then be used to predict the activity of untested analogues and guide the design of new compounds with improved properties.

Table 2: Structure-Activity Relationship (SAR) Highlights for Diazaspiro[5.5]undecane Analogues

| Compound Series | Target Receptor | Structural Modification | Effect on Activity |

| 3,9-diazaspiro[5.5]undecane derivatives | GABA-A Receptor | Introduction of a phenyl ring | >70-fold increase in affinity. soton.ac.uk |

| 3,9-diazaspiro[5.5]undecane derivatives | GABA-A Receptor | Replacement of tertiary amide with an amine | >100-fold loss of affinity. soton.ac.uk |

| 3,9-diazaspiro[5.5]undecane derivatives | Dopamine D3 Receptor | Use of a weakly potent orthosteric fragment | Reduced promiscuity across other aminergic GPCRs. nih.gov |

Biochemical and Molecular Interaction Studies of Mfcd06625813

Characterization of MFCD06625813 Binding to Biomolecules

Protein-MFCD06625813 Interaction Analysis:No data exists on the interaction of this compound with any proteins.

Kinetic and Thermodynamic Binding Profiles:Consequently, there are no kinetic or thermodynamic data available to characterize its binding to any biomolecules.

Due to the absence of any research on MFCD06625813 in these specific areas, it is not possible to provide an article with the requested detailed findings or data tables.

Structural Determinants of MFCD06625813-Protein Recognition

Currently, there is a notable absence of specific research detailing the direct protein interactions of MFCD06625813. However, the broader class of pyrimidine (B1678525) derivatives, to which MFCD06625813 belongs, is known to interact with various protein targets. For instance, derivatives of 2-amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile (B1580698) have been shown to exhibit anticancer and enzyme-inhibitory properties by engaging with cellular targets like Epidermal Growth Factor Receptors (EGFR). The biological activity of such compounds is highly dependent on the nature and position of substituents on the pyrimidine ring.

In a more general context, spirocyclic systems, a key feature of MFCD06625813, have been explored for their potential in drug discovery. For example, diazaspiro[5.5]undecane derivatives have been investigated as antagonists for orexin (B13118510) 2 receptors (OX2R), suggesting that the spirocyclic scaffold can play a crucial role in receptor binding and selectivity. researchgate.net Computational docking studies on other complex heterocyclic molecules have been employed to predict binding modes and guide the synthesis of potential inhibitors for targets such as Protein Tyrosine Phosphatase 1B (PTP1B). shu.ac.uk While no such specific studies have been published for MFCD06625813, these examples highlight the potential for its distinct structural motifs—the spiro-piperidine ring, the substituted pyrimidine core, the phenyl group, and the nitrile group—to engage in specific hydrogen bonding, hydrophobic, and electrostatic interactions within protein binding pockets.

Nucleic Acid-MFCD06625813 Interactions

Direct studies on the interaction between MFCD06625813 and nucleic acids are not available in the current scientific literature. Nevertheless, the pyrimidine nucleus is a fundamental component of nucleic acids, suggesting a potential for compounds containing this scaffold to interact with DNA or RNA. ekb.eg The planar aromatic nature of the pyrimidine ring in MFCD06625813 could theoretically allow for intercalation between base pairs of DNA, a mechanism of action for some anticancer drugs. Furthermore, the various functional groups on the molecule could potentially form hydrogen bonds with the phosphate (B84403) backbone or the bases of nucleic acids. Without experimental data, these possibilities remain speculative.

Mechanistic Elucidation of MFCD06625813 Biological Activity

The precise biological activities and the underlying mechanisms of MFCD06625813 have not yet been characterized. However, insights can be drawn from related compound classes.

Intracellular Signaling Modulation by MFCD06625813

While there is no direct evidence of MFCD06625813 modulating specific intracellular signaling pathways, compounds with similar structural features have been shown to act on various signaling molecules. For example, certain diazaspiro compounds are known to modulate monoamine receptors, such as the 5HT2A receptor, which are critical G protein-coupled receptors (GPCRs) involved in a multitude of signaling cascades. google.com Furthermore, the inhibition of protein kinases is a common mechanism for compounds with heterocyclic scaffolds. Given that many kinases are key nodes in signaling pathways, it is plausible that MFCD06625813 could exert its biological effects through the modulation of one or more signaling pathways, but this requires experimental validation.

Gene Expression Regulation by MFCD06625813

No studies have been published that investigate the effect of MFCD06625813 on gene expression. Large-scale drug perturbation studies, such as the NIBR DRUG-seq dataset, have profiled the gene expression changes induced by thousands of small molecules, providing valuable insights into their mechanisms of action. maayanlab.cloud A similar approach for MFCD06625813 would be necessary to determine if it has any regulatory effects on gene expression.

In Vitro Biological Assays for MFCD06625813 Functional Characterization

The functional characterization of a novel compound like MFCD06625813 would typically commence with a series of in vitro biological assays to determine its potential therapeutic activities. Given its complex heterocyclic structure, a broad screening approach against various biological targets would be a logical first step.

Cell-free systems are instrumental in elucidating the direct interaction of a compound with a specific molecular target without the complexity of a cellular environment. For a compound like MFCD06625813, a number of cell-free assays could be employed.

One common approach is to assess its inhibitory activity against a panel of purified enzymes, such as kinases, proteases, or phosphatases. For instance, spiro compounds have been investigated as activators of protein kinase C (PKC) in cell-free systems. nih.gov A hypothetical screening of MFCD06625813 against a panel of kinases could yield data as presented in Table 1.

Table 1: Hypothetical Kinase Inhibition Profile of MFCD06625813 in a Cell-Free Assay

| Kinase Target | IC₅₀ (µM) |

| Kinase A | > 100 |

| Kinase B | 15.2 |

| Kinase C | 89.7 |

| Kinase D | 5.8 |

This table presents hypothetical data for illustrative purposes, as no specific experimental data for MFCD06625813 is publicly available.

Furthermore, receptor binding assays in a cell-free format are crucial. Radioligand binding assays could be used to determine if MFCD06625813 competes with known ligands for binding to specific receptors. Given that some diazaspiro[5.5]undecane derivatives have been identified as γ-aminobutyric acid type A receptor (GABAₐR) antagonists, it would be pertinent to investigate the interaction of MFCD06625813 with various GABAₐR subtypes. nih.govasu.edu

The ability of a compound to cross cellular membranes is a critical determinant of its potential as a therapeutic agent for intracellular targets. The cellular permeability of MFCD06625813 would likely be assessed using in vitro models such as the Caco-2 or MDCK cell monolayer assays. These assays measure the rate of transport of a compound across a polarized epithelial cell layer.

Studies on other 3,9-diazaspiro[5.5]undecane-based compounds have indicated low cellular membrane permeability. nih.gov This characteristic could be advantageous for targeting extracellular proteins or for developing peripherally restricted drugs. A hypothetical permeability assessment of MFCD06625813 is presented in Table 2.

Table 2: Hypothetical Cellular Permeability of MFCD06625813 in a Caco-2 Monolayer Assay

| Parameter | Value |

| Apparent Permeability (Papp) A→B (cm/s) | 0.5 x 10⁻⁶ |

| Apparent Permeability (Papp) B→A (cm/s) | 1.2 x 10⁻⁶ |

| Efflux Ratio (Papp B→A / Papp A→B) | 2.4 |

This table presents hypothetical data for illustrative purposes. A→B indicates apical to basolateral transport, while B→A indicates basolateral to apical transport. An efflux ratio greater than 2 suggests active efflux.

The distribution of the compound within cellular compartments could be visualized using techniques like fluorescence microscopy, provided a fluorescently labeled version of MFCD06625813 is synthesized.

Once a potential target is identified from cell-free assays, target engagement studies are performed in a cellular context to confirm that the compound interacts with its intended target in a living system. Techniques such as the cellular thermal shift assay (CETSA) can be employed. CETSA measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of target engagement.

For example, if initial screenings suggest that MFCD06625813 targets a specific enzyme, a CETSA experiment could be designed. The results would indicate the concentration at which the compound effectively binds to and stabilizes the target protein within the cell.

Another approach involves the use of chemical proteomics to identify the binding partners of MFCD06625813. vulcanchem.com This can be achieved by immobilizing the compound on a solid support and using it as bait to pull down interacting proteins from a cell lysate. The bound proteins are then identified by mass spectrometry. Molecular docking studies can also be employed to predict the binding mode and affinity of the compound to its potential target. researchgate.net

Due to the scarcity of direct experimental evidence, the biochemical and molecular interaction profile of MFCD06625813 remains largely speculative. However, the structural alerts within its diazaspiro[5.5]undecane framework suggest that it could be a candidate for a range of biological activities, including but not limited to anticancer and antimicrobial effects, which have been noted for other spiroheterocycles. rsc.orgarkat-usa.orgnih.govnih.govmdpi.comresearchgate.netacs.orgbohrium.com Rigorous experimental validation is required to elucidate the precise mechanisms of action and to identify the specific molecular targets of this compound.

Advanced Research Applications of Mfcd06625813

MFCD06625813 as a Probe for Biological Pathway Research

The most well-documented application of MFCD06625813, referred to in some studies as 4-Dimethylamino-4'-methoxy chalcone (DMC), is in the field of melanogenesis. Research has demonstrated its ability to act as a probe to investigate the intricate signaling pathways that regulate melanin synthesis.

A key study investigated the effects of DMC on murine B16 cells, a common model for studying melanoma and pigmentation. researchgate.net The findings revealed that DMC promotes melanin production by upregulating several key proteins involved in the melanogenesis signaling cascade. researchgate.net Specifically, the compound was shown to increase the expression of tyrosinase (TYR), tyrosinase-related protein (TRP)-1, and tyrosinase-related protein (TRP)-2. researchgate.net Furthermore, the study elucidated the upstream mechanisms, showing that DMC influences the phosphorylation of CREB, p38, and ERK, as well as upregulating β-catenin. researchgate.net These findings are significant as they identify the specific molecular targets of DMC within the complex network of pathways that control the production of melanin. researchgate.net This makes MFCD06625813 a valuable tool for researchers studying pigmentation disorders such as vitiligo. researchgate.net

Table 1: Effect of 4-Dimethylamino-4'-methoxy chalcone (DMC) on Key Melanogenesis-Related Proteins

| Protein | Effect of DMC Treatment | Signaling Pathway Implication |

| Tyrosinase (TYR) | Upregulation | Direct involvement in melanin synthesis |

| TRP-1 | Upregulation | Regulation of tyrosinase activity and melanosome biogenesis |

| TRP-2 | Upregulation | Catalyzes the conversion of DOPAchrome to DHICA |

| p-CREB | Upregulation | AC/cAMP/PKA/CREB pathway activation |

| p-p38 | Upregulation | p38 MAPK signaling pathway activation |

| p-ERK | Upregulation | ERK MAPK signaling pathway activation |

| β-catenin | Upregulation | Wnt/β-catenin signaling pathway activation |

This table summarizes the findings from the study on the mechanisms of 4-Dimethylamino-4'-methoxy chalcone in promoting melanin synthesis. researchgate.net

Development of Analytical Methods Utilizing MFCD06625813

Currently, there is a lack of specific published research detailing the development of analytical methods that specifically utilize MFCD06625813. While general analytical techniques for the characterization and quantification of chalcones are well-established, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, methods tailored to this particular compound have not been a focus of the available literature. jetir.orgutar.edu.myaip.orgmdpi.commdpi.com The development of such methods would be crucial for pharmacokinetic studies, quality control, and environmental monitoring should the compound find broader applications.

Role of MFCD06625813 in Materials Science (e.g., bio-inspired materials, sensors)

The application of the broader chalcone class of compounds in materials science is an active area of research. Chalcones are investigated for their potential in developing non-linear optical materials, polymers, and corrosion inhibitors due to their unique electronic and structural properties. bohrium.comresearchgate.net The conjugated α,β-unsaturated ketone system in the chalcone backbone is key to these properties. bohrium.comresearchgate.net However, there are no specific studies that have investigated the role of MFCD06625813 in these or other materials science applications, such as the development of bio-inspired materials or sensors. Future research may explore whether the specific substituents of MFCD06625813 (a dimethylamino group and a methoxy group) could impart advantageous properties for such applications.

Contribution of MFCD06625813 to Fundamental Chemical Principle Discovery

The primary contribution of chalcones, including MFCD06625813, to fundamental chemical principles lies in their synthesis, which is a classic example of the Claisen-Schmidt condensation. aip.orgjchemrev.combohrium.comnih.gov This base-catalyzed aldol condensation between an aldehyde and a ketone is a cornerstone of organic synthesis, demonstrating principles of enolate chemistry and carbonyl reactivity. Various methods, including conventional heating, microwave irradiation, and grinding techniques, have been developed to improve the efficiency and environmental friendliness of this reaction for chalcone synthesis. aip.orgbohrium.com While the synthesis of MFCD06625813 itself would follow these established principles, there is no evidence in the current literature to suggest that this specific compound has been used to discover new or fundamental chemical principles beyond the well-understood reactivity of the chalcone scaffold.

Future Directions and Emerging Research Avenues for Mfcd06625813

Exploration of Undiscovered Reactivities of MFCD06625813

The isothiocyanate group is a well-established electrophilic handle, readily participating in addition reactions with a variety of nucleophiles. However, the interplay between this reactive group and the electron-withdrawing trifluoromethoxy substituent on the aromatic ring suggests a landscape of nuanced and potentially undiscovered reactivities.

Future research could systematically investigate the reactivity of MFCD06625813 with a broader range of nucleophiles under diverse reaction conditions. While reactions with primary and secondary amines to form thioureas are common, exploring its reactions with less conventional nucleophiles such as carbanions, enamines, and ylides could unveil novel synthetic transformations. Furthermore, the trifluoromethoxy group's influence on the regioselectivity and stereoselectivity of these reactions warrants detailed investigation.

Another promising avenue is the exploration of MFCD06625813 in cycloaddition reactions. Isothiocyanates are known to participate in [2+2], [3+2], and [4+2] cycloadditions. A systematic study of its behavior with various dipolarophiles and dienes could lead to the discovery of new heterocyclic scaffolds. The trifluoromethoxy group is expected to modulate the electronic properties of the isothiocyanate, potentially leading to unique reactivity and selectivity patterns not observed with other aryl isothiocyanates.

Moreover, the development of catalytic systems to modulate the reactivity of MFCD06625813 is a fertile area for research. This could involve the use of Lewis acids to enhance its electrophilicity or transition metal catalysts to enable novel reaction pathways, such as C-H functionalization adjacent to the isothiocyanate group or cross-coupling reactions.

A summary of potential unexplored reaction classes for MFCD06625813 is presented below:

| Reaction Class | Potential Reactants | Anticipated Products | Research Focus |

| Nucleophilic Additions | Carbanions, Enolates, Ylides | Novel substituted thioureas and related structures | Exploring the scope and limitations with non-traditional nucleophiles. |

| Cycloaddition Reactions | Dienes, Dipolarophiles, Ketenes | Diverse heterocyclic compounds | Investigating the influence of the trifluoromethoxy group on reactivity and selectivity. |

| Catalytic Transformations | Alkenes, Alkynes, Organometallic reagents | Functionalized heterocycles, complex thioureas | Development of novel catalytic systems for C-C and C-X bond formation. |

Integration of MFCD06625813 into Complex Chemical Systems

The utility of a building block is ultimately demonstrated by its successful incorporation into larger, more complex molecular architectures. MFCD06625813 holds considerable promise as a versatile synthon for the assembly of intricate chemical systems with potential applications in various fields.

One key area of future research is its use in multicomponent reactions (MCRs). MCRs offer a highly efficient means of generating molecular complexity from simple starting materials in a single synthetic operation. Designing novel MCRs that incorporate MFCD06625813 could provide rapid access to libraries of complex molecules, particularly heterocyclic compounds with potential biological activity.

Furthermore, the integration of MFCD06625813 into the synthesis of natural product analogues and other biologically active molecules is a compelling research direction. The trifluoromethoxy group is a recognized bioisostere for other functional groups and can enhance metabolic stability and cell permeability. By strategically incorporating the 4-(trifluoromethoxy)phenyl isothiocyanate moiety, medicinal chemists could develop new classes of therapeutic agents.

The synthesis of functional polymers and materials represents another exciting frontier. The isothiocyanate group can be used to functionalize polymer backbones or to act as a cross-linking agent. The incorporation of the trifluoromethoxy group could impart desirable properties to the resulting materials, such as enhanced thermal stability, chemical resistance, and specific optical or electronic properties.

Cross-Disciplinary Research Opportunities for MFCD06625813

The unique properties of MFCD06625813 position it at the intersection of several scientific disciplines, opening up a wealth of cross-disciplinary research opportunities.

In the realm of medicinal chemistry , the trifluoromethoxy group is known to improve the pharmacokinetic profile of drug candidates. The isothiocyanate functionality is present in a number of naturally occurring compounds with demonstrated anticancer and antimicrobial properties. chemrxiv.org Therefore, derivatives of MFCD06625813 are prime candidates for screening in various biological assays to identify new therapeutic leads. Research has indicated that isothiocyanates can induce apoptosis in cancer cells and inhibit tumor growth.

In materials science , the high fluorine content of MFCD06625813 makes it an attractive building block for the development of advanced materials. scribd.com Fluorinated polymers often exhibit unique properties such as hydrophobicity, low surface energy, and high thermal and oxidative stability. nih.gov There is potential to use MFCD06625813 in the synthesis of novel fluorinated polymers for applications in coatings, membranes, and electronic devices. Recent research has explored the use of a similar compound, 4-(trifluoromethyl)phenyl isothiocyanate, as an additive to improve the performance of lithium-ion batteries. acs.orgacs.org

In chemical biology , the reactivity of the isothiocyanate group towards nucleophilic residues in proteins, such as cysteine and lysine, can be exploited for the development of chemical probes and covalent inhibitors. mdpi.com MFCD06625813 could be used to design and synthesize targeted covalent inhibitors for specific enzymes or to develop probes for activity-based protein profiling.

The following table summarizes potential cross-disciplinary applications:

| Discipline | Potential Application | Key Features of MFCD06625813 to be Exploited |

| Medicinal Chemistry | Anticancer and antimicrobial drug discovery | Trifluoromethoxy group for improved pharmacokinetics, isothiocyanate for biological activity. |

| Materials Science | Synthesis of fluorinated polymers and battery electrolytes | High fluorine content, reactivity of the isothiocyanate for polymerization/cross-linking. |

| Chemical Biology | Development of covalent inhibitors and chemical probes | Electrophilic reactivity of the isothiocyanate group towards biomolecules. |

| Agrochemicals | Development of new pesticides and herbicides | The trifluoromethyl group in related compounds is known to enhance biological activity and stability. |

Challenges and Prospects in MFCD06625813 Research

Despite its significant potential, the advancement of research involving MFCD06625813 is not without its challenges. The synthesis of aryl isothiocyanates, particularly those bearing electron-withdrawing groups, can be challenging. beilstein-journals.orgnih.gov Traditional methods often rely on toxic reagents like thiophosgene (B130339), necessitating the development of more sustainable and efficient synthetic routes. google.com While alternative methods exist, their scalability and functional group tolerance can be limited.

Another challenge lies in controlling the reactivity of the isothiocyanate group. Its high electrophilicity can lead to undesired side reactions and instability in certain contexts. Developing protecting group strategies or finely tuning reaction conditions will be crucial for its successful application in complex multistep syntheses.

From a biological perspective, the inherent reactivity that makes isothiocyanates attractive as covalent modifiers also raises concerns about off-target effects and potential toxicity. Thorough toxicological evaluation will be a prerequisite for any therapeutic or in vivo application of MFCD06625813 derivatives.

Despite these challenges, the prospects for MFCD06625813 research are exceedingly bright. Its unique combination of a trifluoromethoxy group and an isothiocyanate functionality offers a gateway to novel chemical space. The continued development of new synthetic methodologies and a deeper understanding of its reactivity will undoubtedly unlock its full potential. As an enabling tool for chemists, materials scientists, and biologists, 4-(trifluoromethoxy)phenyl isothiocyanate is poised to contribute to significant advances across a range of scientific disciplines. The pursuit of its undiscovered reactivities and its integration into complex systems will likely lead to the development of new molecules and materials with valuable and unforeseen properties.

Q & A

Basic Research Questions

Q. How can researchers identify MFCD06625813 and confirm its purity in experimental settings?

- Methodological Answer: For novel compounds, use spectral characterization (e.g., NMR, IR, mass spectrometry) and chromatographic techniques (HPLC, GC) to verify identity and purity. Cross-reference with known databases and provide full experimental details (e.g., solvent systems, retention times) to enable replication. For known compounds, cite prior literature validating synthesis and characterization protocols .

Q. What strategies ensure a comprehensive literature review on MFCD06625813?

- Methodological Answer: Conduct systematic searches across PubMed, SciFinder, and Web of Science using Boolean operators (e.g., "MFCD06625813 AND synthesis"). Prioritize peer-reviewed journals and preprints. Use citation chaining to trace seminal works and recent advancements. Document search terms, inclusion/exclusion criteria, and databases to maintain transparency .

Q. How should researchers design initial experiments involving MFCD06625813?

- Methodological Answer: Define clear objectives (e.g., reactivity, stability) and select appropriate controls (positive/negative, solvent blanks). Use factorial designs to test variables (temperature, concentration) systematically. Pre-publish protocols on platforms like protocols.io to solicit peer feedback and reduce bias .

Q. What are best practices for collecting and managing primary data for MFCD06625813 studies?

- Methodological Answer: Standardize data collection using electronic lab notebooks (ELNs) with metadata (e.g., batch numbers, instrument calibration). Store raw data in FAIR-compliant repositories (Zenodo, Figshare) with unique DOIs. Implement version control and backup systems to prevent data loss .

Q. How to formulate a focused research question about MFCD06625813?

- Methodological Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure questions. Example: "How does varying solvent polarity (Intervention) affect the catalytic efficiency (Outcome) of MFCD06625813 (Population) compared to traditional catalysts (Comparison)?" .

Advanced Research Questions

Q. How can conflicting data on MFCD06625813’s synthesis pathways be resolved?

- Methodological Answer: Perform sensitivity analyses to identify variables causing discrepancies (e.g., trace impurities, kinetic vs. thermodynamic conditions). Use computational modeling (DFT, MD simulations) to predict intermediate stability. Validate findings through inter-laboratory reproducibility studies and publish negative results to reduce publication bias .

Q. What methodologies integrate computational and experimental data for MFCD06625813 optimization?

- Methodological Answer: Adopt a mixed-methods approach:

- Computational: Use QSAR models to predict physicochemical properties.

- Experimental: Validate predictions via high-throughput screening (HTS).

- Triangulation: Compare computational error margins with experimental confidence intervals to refine models iteratively .

Q. How to address reproducibility challenges in MFCD06625813 research?

- Methodological Answer: Include detailed supplementary materials (e.g., stepwise synthesis videos, raw spectra). Adopt community standards (e.g., MIACE for chemical experiments). Submit datasets to peer-reviewed repositories like ChemRxiv for open peer review pre-publication .

Q. What interdisciplinary approaches enhance MFCD06625813’s application in novel domains?

- Methodological Answer: Collaborate with materials science (e.g., MOF integration) or bioengineering (targeted drug delivery). Use design-of-experiments (DoE) to optimize cross-disciplinary variables. Publish in hybrid journals (e.g., ACS Omega) to reach broader audiences .

Q. How to analyze complex datasets from MFCD06625813 studies using advanced statistics?

- Methodological Answer: Apply multivariate analysis (PCA, PLS-DA) to identify latent variables. Use Bayesian inference for small-sample studies or machine learning (random forests, neural networks) for high-dimensional data. Report effect sizes, confidence intervals, and p-values with corrections for multiple comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes